molecular formula C14H13NO2 B6363880 3-(2,4-Dimethylphenyl)picolinic acid, 95% CAS No. 1225762-86-6

3-(2,4-Dimethylphenyl)picolinic acid, 95%

Cat. No. B6363880
CAS RN: 1225762-86-6
M. Wt: 227.26 g/mol
InChI Key: QQKFXYMYQKDWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenyl)picolinic acid (2,4-DMPA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that has a melting point of 187-189°C and is soluble in water, chloroform, and methanol. 2,4-DMPA has been studied for its ability to act as a chelating agent, a catalyst, and a reagent in organic synthesis. It has also been investigated for its potential use in biochemical and physiological experiments.

Scientific Research Applications

3-(2,4-Dimethylphenyl)picolinic acid, 95% has been studied for its potential use in scientific research. It has been used in the synthesis of a variety of compounds, including polymers and pharmaceuticals. It has also been used in the synthesis of metal-organic frameworks, which are materials with potential applications in catalysis, sensing, and drug delivery. Additionally, 3-(2,4-Dimethylphenyl)picolinic acid, 95% has been used in biochemical and physiological experiments to study the effects of various compounds on cells and organisms.

Mechanism of Action

3-(2,4-Dimethylphenyl)picolinic acid, 95% acts as a chelating agent, which means it can bind to metal ions and form a complex. This allows it to be used as a catalyst in organic synthesis, as well as in biochemical and physiological experiments. It can also act as a reagent, which means it can be used to modify other molecules and catalyze reactions.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to enhance the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-1 (COX-1). It has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandin E2 (PGE2).

Advantages and Limitations for Lab Experiments

3-(2,4-Dimethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it can be used in a variety of experiments, including biochemical and physiological studies. However, it does have some limitations. It is not water-soluble, so it must be dissolved in a solvent before it can be used. Additionally, it has a relatively low solubility in organic solvents, so it must be used in relatively small amounts.

Future Directions

There are several potential future directions for the use of 3-(2,4-Dimethylphenyl)picolinic acid, 95% in scientific research. It could be used to synthesize more complex compounds, such as polymers and pharmaceuticals. Additionally, it could be studied further for its potential effects on enzymes, inflammatory mediators, and other biochemical and physiological processes. Furthermore, it could be explored for its potential use in metal-organic frameworks and other materials with potential applications in catalysis, sensing, and drug delivery. Finally, it could be studied for its potential use in the development of new drugs and treatments for various diseases.

Synthesis Methods

3-(2,4-Dimethylphenyl)picolinic acid, 95% can be synthesized in a two-step process, beginning with the reaction of dimethyl-p-toluenesulfonate and 2,4-dimethylphenol in the presence of sodium hydroxide. This reaction yields the intermediate 2,4-dimethylphenolate, which is then reacted with picolinic acid in the presence of a base such as sodium hydroxide to produce 3-(2,4-Dimethylphenyl)picolinic acid, 95%.

properties

IUPAC Name

3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-6-11(10(2)8-9)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKFXYMYQKDWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.